molecular formula C9H11BrFNO B1438681 3-Bromo-5-fluoro-2-propoxyaniline CAS No. 1096901-61-9

3-Bromo-5-fluoro-2-propoxyaniline

Cat. No.: B1438681
CAS No.: 1096901-61-9
M. Wt: 248.09 g/mol
InChI Key: QYGIEOABCRPTEL-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-propoxyaniline is a synthetic compound that belongs to the class of anilines. It has been utilized in various fields of research, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-5-fluoro-2-propoxyaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Another method involves the hydrogenation of 2-bromo-5-fluoronitrobenzene using methanol, W-4 Raney nickel, and a bromine inhibitor in a hydrogenation kettle. After the reaction, the solution is filtered, and the product is crystallized to obtain 2-bromo-5-fluoroaniline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous and automatic production techniques to lower production costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-propoxyaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

    Oxidation Reactions: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.

    Reduction Reactions: Sodium borohydride and lithium aluminum hydride are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions may produce different aniline derivatives.

Scientific Research Applications

3-Bromo-5-fluoro-2-propoxyaniline has been used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of biological pathways and molecular interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-propoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoroaniline
  • 3-Bromo-4-fluoroaniline
  • 3-Bromo-5-fluoroaniline

Uniqueness

3-Bromo-5-fluoro-2-propoxyaniline is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-bromo-5-fluoro-2-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c1-2-3-13-9-7(10)4-6(11)5-8(9)12/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGIEOABCRPTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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